spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
Description
Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is a bicyclic heterocyclic compound featuring a benzo[e][1,3]oxazine ring fused via a spiro junction to a cyclohexane moiety. The ketone group at position 4 (4(3H)-one) is critical for its chemical reactivity and biological interactions. This compound is synthesized via ZnCl₂-promoted domino reactions between 2-hydroxybenzonitriles and ketones, yielding high-purity products under optimized conditions . Its structural uniqueness lies in the spirocyclic framework, which imparts conformational rigidity and influences pharmacological properties such as target binding and metabolic stability.
Properties
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-10-6-2-3-7-11(10)16-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKQOWMDPZAYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of α-bromopropionyl bromide with pyridine in a specific molar ratio . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with altered chemical properties .
Scientific Research Applications
Research indicates that spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one exhibits a range of biological activities. These include:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest potential efficacy against certain cancer cell lines, making it a candidate for further development in oncology.
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress.
Anticancer Activity Study
A recent study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Applications in Materials Science
The rigid structure of this compound also suggests potential applications in materials science. Its unique chemical properties could be harnessed for developing advanced materials such as:
- Polymeric Composites : Incorporating the compound into polymer matrices may enhance mechanical properties and thermal stability.
- Optoelectronic Devices : The potential photochemical properties could be explored for applications in light-emitting diodes (LEDs) or solar cells.
Mechanism of Action
The mechanism of action of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Compounds :
NSC777205/NSC777207 (Benzo[e][1,3]oxazine-2,4-dione derivatives):
- Substituents : NSC777205 lacks methoxy groups, while NSC777207 has a 7-methoxy substitution .
- Properties : Both exhibit drug-like properties (Lipinski compliance, BBB permeability), with NSC777205 showing superior BBB penetration (2× higher than NSC777207) .
- Activity : These compounds inhibit pro-oncogenic c-Met/EGFR pathways, highlighting the role of substituents in modulating anticancer activity .
6,8-Dibromo-2-phenylquinazolin-4(3H)-one (Quinazolinone derivatives): Substituents: Bromine atoms at positions 6 and 8 enhance antioxidant activity via radical scavenging . Activity: Brominated derivatives exhibit higher DPPH radical scavenging activity (e.g., compound 7i) compared to non-halogenated analogs .
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one: Substituents: A bromopropanoyl group at position 3 introduces electrophilic reactivity but raises toxicity concerns (H302, H315 hazards) . Applications: Used as an intermediate in medicinal chemistry, though handling requires precautions due to irritant properties .
Spirochromanone Hybrids (e.g., chromeno-oxazine derivatives): Substituents: Incorporation of coumarin or flavonoid moieties via Kabbe condensation enhances antimicrobial activity . Activity: Hybrids demonstrate broad-spectrum antifungal and antibacterial effects, attributed to extended π-conjugation .
Biological Activity
Spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H15NO2
- Molecular Weight: 217.26 g/mol
- CAS Number: 40033-95-2
- Physical State: Solid at room temperature; melting point approximately 188.5-190.5 °C .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of spiro derivatives, including this compound. In a study investigating various oxazine derivatives, certain compounds demonstrated significant anticonvulsant activity in the intraperitoneal pentylenetetrazole test (ipPTZ). The mechanism of action was linked to the enhancement of gamma-aminobutyric acid (GABA) transmission, which is crucial for seizure control .
Table 1: Anticonvulsant Activity of Spiro Derivatives
| Compound | Dose (mg/kg) | Activity (ipPTZ Test) | Mechanism |
|---|---|---|---|
| Compound S1 | 10 | Significant | GABA-A Agonist |
| Compound S10 | 20 | Moderate | GABA-A Agonist |
| This compound | TBD | TBD | TBD |
Other Pharmacological Activities
The biological profile of this compound extends beyond anticonvulsant effects. Research indicates potential anti-inflammatory and analgesic properties as well. These activities are believed to stem from the compound's ability to modulate various neurotransmitter systems and inflammatory pathways.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions of spiro compounds with GABA-A receptors. Key residues involved in binding include Thr262, Asn265, Met286, Phe289, and Val290. These interactions suggest that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and providing a therapeutic avenue for seizure management .
Case Studies
In a notable case study involving a series of synthesized spiro derivatives, researchers reported that specific modifications to the oxazine ring significantly influenced biological activity. For instance, compounds with electron-donating groups exhibited enhanced anticonvulsant effects compared to their counterparts with electron-withdrawing groups. This finding underscores the importance of structural optimization in drug design.
Table 2: Structural Modifications and Biological Activity
| Modification Type | Compound Example | Biological Activity |
|---|---|---|
| Electron-donating group | Spiro Compound A | High anticonvulsant activity |
| Electron-withdrawing group | Spiro Compound B | Low anticonvulsant activity |
Q & A
Q. What are the common synthetic routes for spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one derivatives?
Methodological Answer: A standard approach involves condensing ketones (e.g., cyclohexanone) with aminothiophenol derivatives under reflux in ethanol or dimethylformamide. For example, reacting 2-amino-4-chlorothiophenol with 4-ethylcyclohexanone in ethanol at 80°C for 8 hours yields spirocyclic derivatives with ~45–65% efficiency . Key steps include:
Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?
Methodological Answer:
- : Identifies cyclohexane protons (δ 1.0–2.5 ppm) and aromatic protons (δ 6.4–7.0 ppm). For example, spiro carbons split signals into distinct multiplet patterns .
- : Spiro carbons appear at δ ~70–75 ppm, while carbonyl groups resonate at δ ~165–190 ppm .
- X-ray crystallography : Resolves chair (cyclohexane) and envelope (oxazine) conformations. Puckering parameters (e.g., θ = 180° for cyclohexane) confirm stereochemistry .
Q. How can researchers optimize reaction yields for spirocyclic derivatives?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization compared to ethanol .
- Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) can accelerate imine formation .
- Temperature control : Prolonged reflux (8–12 hours) ensures complete ring closure .
Advanced Research Questions
Q. How do conformational variations in the spirocyclic core influence pharmacological activity?
Methodological Answer:
- Chair vs. envelope conformations : X-ray data shows cyclohexane rings adopt chair conformations (θ = 180°), while oxazine rings form envelope structures. These geometries affect hydrogen bonding (e.g., N–H···S interactions) and bioavailability .
- Impact on bioactivity : Derivatives with flattened cyclohexane rings exhibit enhanced antimicrobial activity (MIC = 1–2 µmol mL⁻¹) due to improved membrane penetration .
Q. How can computational methods resolve contradictions in pharmacological data?
Methodological Answer:
- Reaction path searching : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in spirocyclic syntheses .
- Structure-activity relationship (SAR) modeling : Molecular docking identifies key interactions (e.g., hydrogen bonds with bacterial enzymes) to explain variable antimicrobial results (e.g., compound 8c vs. 9b ) .
Q. What strategies address discrepancies in spectroscopic vs. crystallographic data?
Methodological Answer:
Q. How can spirocyclic derivatives be functionalized for targeted drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
